S-Methyl propanethioate

Description

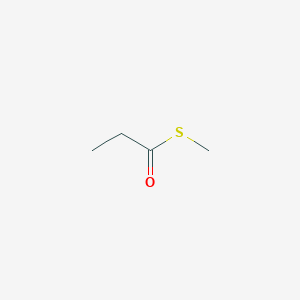

Structure

3D Structure

Properties

IUPAC Name |

S-methyl propanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-3-4(5)6-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIILTVHCLAEMDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020172 | |

| Record name | S-Methyl propanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Fruity, milk-like aroma | |

| Record name | S-Methyl propanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | S-Methyl propanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1666/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

120.00 °C. @ 760.00 mm Hg | |

| Record name | S-Methyl propanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Insoluble in water, Soluble (in ethanol) | |

| Record name | S-Methyl propanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | S-Methyl propanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1666/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-0.996 | |

| Record name | S-Methyl propanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1666/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5925-75-7 | |

| Record name | S-Methyl thiopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5925-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl propanethioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005925757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl propanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanethioic acid, S-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METHYL PROPANETHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WP1B49B1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Methyl propanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

S-Methyl propanethioate basic physicochemical properties

Prepared by: Gemini, Senior Application Scientist

Introduction

S-Methyl propanethioate (CAS No. 5925-75-7) is an organosulfur compound belonging to the thioester class of molecules.[1][2] Structurally, it is the S-methyl ester of propanethioic acid.[1] While present in nature, it is primarily recognized for its potent sensory characteristics, possessing a flavor and aroma profile described as fruity, milk-like, and sulfurous.[1][2] This profile makes it a valuable component in the flavor and fragrance industry, particularly for creating cheese and ripe fruit notes in food products.[3] This guide provides a comprehensive overview of the fundamental physicochemical properties, spectral characteristics, synthesis, and analytical considerations for this compound, intended for researchers and professionals in chemical and food sciences.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any scientific investigation. This compound is unambiguously defined by a set of unique identifiers and descriptors.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 5925-75-7 | PubChem[1] |

| Molecular Formula | C₄H₈OS | PubChem[1] |

| Molecular Weight | 104.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CCC(=O)SC | PubChem[1] |

| InChI Key | AIILTVHCLAEMDA-UHFFFAOYSA-N | PubChem[1] |

| FEMA Number | 4172 | PubChem[1] |

The molecule consists of a propanoyl group attached to a sulfur atom, which is in turn bonded to a methyl group. The thioester linkage (C-S-C=O) is the key functional group, defining the compound's chemical reactivity and many of its physical properties.

Physicochemical Properties

The physical state and behavior of this compound are dictated by its molecular structure. These properties are critical for its handling, application in formulations, and analysis. At standard conditions, it is a colorless liquid.[3]

Expert Insight: The replacement of the ester oxygen with a larger, less electronegative sulfur atom significantly influences the compound's properties compared to its oxo-ester analog, methyl propanoate. The C=O bond in thioesters is less polarized, and the C-S bond is longer and weaker than a C-O bond. This results in a lower boiling point than might be expected for its molecular weight, as dipole-dipole interactions are weaker.

Table 2: Core Physicochemical Properties of this compound

| Property | Value | Conditions | Source |

| Physical State | Liquid | Ambient | HMDB[2] |

| Boiling Point | 120 °C | 760 mm Hg | PubChem[1], The Good Scents Company[3] |

| Melting Point | -53.98 °C (Predicted) | N/A | Cheméo[4] |

| Density | 0.990 - 0.996 g/cm³ | 25 °C | PubChem[1] |

| Refractive Index | 1.458 - 1.464 | 20 °C | PubChem[1] |

| Vapor Pressure | 18.25 mmHg (Estimated) | 25 °C | The Good Scents Company[3] |

| Flash Point | 26.11 °C (79.00 °F) | Closed Cup | The Good Scents Company[3] |

| Solubility | Insoluble in water; Soluble in ethanol | Ambient | PubChem[1] |

| logP (o/w) | 1.369 (Estimated) | N/A | The Good Scents Company[3] |

Spectroscopic and Chromatographic Profile

Characterization and identification of this compound in a laboratory setting rely on modern analytical techniques. The following sections describe the expected spectral and chromatographic fingerprints of the molecule.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a standard method for identifying volatile compounds. The fragmentation pattern provides a unique fingerprint. For this compound, the molecular ion peak [M]⁺ is observed at m/z = 104.

Key Fragments:

-

m/z 104: Molecular ion [CH₃CH₂COSCH₃]⁺.[1]

-

m/z 57: Acylium ion [CH₃CH₂CO]⁺, resulting from the cleavage of the C-S bond. This is often a prominent peak for carbonyl compounds.[1]

-

m/z 47: [CH₃S]⁺ fragment.

-

m/z 29: Ethyl fragment [CH₃CH₂]⁺.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra are not widely published, the ¹H and ¹³C NMR spectra can be reliably predicted based on the molecular structure. The predicted spectra are crucial for structural confirmation of synthesized material.

Predicted ¹H NMR (Solvent: CDCl₃, Reference: TMS at 0 ppm):

-

~2.5 ppm (quartet, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl group, split by the neighboring methyl protons.

-

~2.3 ppm (singlet, 3H): S-methyl protons (-SCH₃). These protons are deshielded by the adjacent sulfur atom and show no coupling.

-

~1.1 ppm (triplet, 3H): Terminal methyl protons (-CH₃) of the ethyl group, split by the neighboring methylene protons.

Predicted ¹³C NMR (Solvent: CDCl₃):

-

~200 ppm: Carbonyl carbon (C=O). The chemical shift is characteristic of thioesters.

-

~38 ppm: Methylene carbon (-CH₂-).

-

~12 ppm: S-methyl carbon (-SCH₃).

-

~9 ppm: Terminal methyl carbon (-CH₃).

Note: The above NMR data are predictions based on standard chemical shift values and have not been confirmed against a published experimental spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, the most characteristic absorption would be the carbonyl stretch.

Expected Characteristic IR Absorptions:

-

~1690-1660 cm⁻¹: A strong C=O stretching vibration. This is at a lower wavenumber compared to oxo-esters (~1750-1735 cm⁻¹) due to the reduced double-bond character of the carbonyl in thioesters.

-

~2980-2850 cm⁻¹: C-H stretching from the alkyl groups.

-

~1200-1000 cm⁻¹: C-C and C-S stretching vibrations.

Gas Chromatography (GC)

Gas chromatography is the primary technique for separating and analyzing volatile flavor compounds like this compound. Its retention behavior is typically quantified by its Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkanes.

Table 3: Kovats Retention Indices for this compound

| Column Type | Stationary Phase | Retention Index (I) | Source |

| Non-Polar | Standard Non-Polar (e.g., CP-Sil 5 CB) | 785 | PubChem[1], NIST[4] |

| Polar | Standard Polar (e.g., Supelcowax-10) | 1130 - 1131 | PubChem[1], NIST[4] |

Expert Insight: The significant increase in the retention index on a polar column compared to a non-polar one is expected. This is due to the polarity of the thioester functional group, which interacts more strongly with the polar stationary phase, thereby increasing its retention time relative to the non-polar n-alkanes.

Synthesis and Reactivity

Laboratory Synthesis

Thioesters are commonly synthesized via acylation of a thiol. A reliable method for preparing this compound is the reaction of a propionyl halide (e.g., propionyl chloride) with a methyl mercaptide salt (e.g., sodium thiomethoxide). Alternatively, direct esterification between propionic acid and methanethiol can be achieved using a dehydrating agent.

Caption: General synthesis of this compound.

Chemical Reactivity

The thioester bond is central to the reactivity of this compound.

-

Hydrolysis: Thioesters are susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid (propionic acid) and thiol (methanethiol). This reaction is generally faster than the hydrolysis of the corresponding oxo-ester. The release of methanethiol, a compound with a very low odor threshold, is a key consideration in the stability of flavor formulations containing this compound.

-

Nucleophilic Attack: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, making thioesters useful intermediates in organic synthesis.

Analytical Protocol: GC-MS Analysis

This section provides a self-validating, representative protocol for the identification and quantification of this compound in a flavor solution.

Objective: To separate and identify this compound from a mixture of volatile compounds.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound (1000 ppm) in ethanol.

-

Create a calibration curve by diluting the stock solution to concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 ppm.

-

For an unknown sample, dilute it in ethanol to an expected concentration within the calibration range.

-

-

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5 or equivalent non-polar column.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

-

GC Conditions:

-

Injection Volume: 1 µL, split ratio 50:1.

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature 40 °C, hold for 2 min. Ramp at 10 °C/min to 250 °C, hold for 5 min.

-

-

MS Conditions:

-

Transfer Line Temperature: 260 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 25-300.

-

-

Validation and Data Analysis:

-

Identification: Confirm the identity of this compound by matching its retention time with the pure standard and its mass spectrum with a reference library (e.g., NIST). The expected retention index should be approximately 785.

-

Quantification: Generate a calibration curve by plotting the peak area against concentration for the standards. Determine the concentration in the unknown sample by interpolation from this curve.

-

Caption: Workflow for GC-MS analysis of this compound.

Safety and Handling

This compound is classified as a highly flammable liquid and vapor (GHS Hazard H225).[1]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.

References

-

The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521869, this compound. Retrieved January 23, 2026, from [Link].

-

Human Metabolome Database. (2022). This compound (HMDB0031192). Retrieved January 23, 2026, from [Link].

-

FooDB. (2020). Showing Compound this compound (FDB003212). Retrieved January 23, 2026, from [Link].

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 5925-75-7). Retrieved January 23, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). This compound in NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link].

Sources

S-Methyl propanethioate discovery and natural occurrence

An In-depth Technical Guide to S-Methyl Propanethioate: Discovery, Natural Occurrence, and Analytical Characterization

This compound, a volatile sulfur compound, is a significant contributor to the aroma profile of a diverse range of natural products, most notably cheeses and the durian fruit. While the precise historical details of its initial discovery and synthesis remain somewhat obscure within the annals of early organic chemistry, its importance in flavor science and natural product chemistry is well-established. This technical guide provides a comprehensive overview of this compound, delving into its natural occurrence, biosynthetic origins, and the analytical methodologies employed for its identification and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are interested in the nuanced roles of volatile sulfur compounds.

Introduction to this compound

This compound (C₄H₈OS) is a thioester characterized by a methyl group attached to the sulfur atom of a propanethioate backbone.[1][2] It is a colorless liquid with a potent aroma, often described as alliaceous, dairy-like, and milky.[3] Its significance lies primarily in its contribution to the complex flavor profiles of various foods, where it can impart both desirable and sometimes pungent notes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈OS | PubChem[2] |

| Molecular Weight | 104.17 g/mol | PubChem[2] |

| CAS Number | 5925-75-7 | The Good Scents Company[4] |

| Appearance | Colorless liquid | The Good Scents Company[4] |

| Boiling Point | 120-121 °C at 760 mmHg | CAS Common Chemistry |

| Solubility | Slightly soluble in water | The Good Scents Company[4] |

| Odor Description | Ripe fruit, cheese | The Good Scents Company[4] |

Historical Perspective on the Discovery and Synthesis

A plausible early synthesis of this compound would have involved the reaction of sodium methanethiolate with propanoyl chloride.

Figure 1: A plausible early synthetic route to this compound.

Modern synthetic methods offer a wide array of strategies for the preparation of thioesters, including the use of coupling agents and catalytic approaches.[3][7][8]

Natural Occurrence of this compound

This compound is a naturally occurring volatile compound found in a variety of matrices, where it plays a crucial role in the characteristic aroma.

Dairy Products: The Cheesy Aroma

A significant body of research has identified this compound as a key flavor component in many types of cheese, particularly those with strong, pungent aromas. Its presence is largely attributed to the metabolic activities of microorganisms during the cheese ripening process.[9][10] The degradation of the sulfur-containing amino acid L-methionine by cheese-ripening bacteria is a primary source of methanethiol, a key precursor to this compound.[10]

Table 2: Examples of Cheeses Containing this compound

| Cheese Type | Reference |

| Camembert | Widder, S. et al. (1991) |

| Cheddar | Singh, T. K. et al. (2003) |

| Comté | Roudot-Algaron, F. et al. (1994) |

| Gruyère | Risticevic, S. et al. (2014) |

| Limburger | Parliment, T. H. et al. (1982) |

Fruits: The Pungent Aroma of Durian

The durian fruit (Durio zibethinus), notorious for its potent and often polarizing aroma, owes a significant part of its scent profile to a complex mixture of volatile sulfur compounds, including this compound. The metabolism of sulfur-containing amino acids, such as cysteine and methionine, during the ripening process is responsible for the production of these odorous compounds.

Biosynthesis of this compound

The formation of this compound in natural systems is intricately linked to the microbial catabolism of amino acids, particularly L-methionine and branched-chain amino acids like L-leucine.[9][10]

The Methionine Degradation Pathway

In many cheese-ripening bacteria, L-methionine is converted to methanethiol (CH₃SH), a highly volatile and odorous compound. This conversion can occur through several enzymatic pathways. The resulting methanethiol can then react with an acyl-CoA molecule, such as propanoyl-CoA, to form this compound. Propanoyl-CoA itself can be generated from the catabolism of odd-chain fatty acids or certain amino acids.

Figure 2: Simplified biosynthetic pathway of this compound from L-methionine.

The Role of Branched-Chain Amino Acid Metabolism

Research has also shown that bacteria such as Brevibacterium species can produce S-methyl thioesters from branched-chain amino acids.[9][10] For instance, the catabolism of L-leucine can lead to the formation of various acyl-CoA intermediates, which can then react with methanethiol to produce a range of S-methyl thioesters.[9][10]

Analytical Methodologies for this compound

The volatile nature and often low concentrations of this compound in complex food matrices necessitate sensitive and specific analytical techniques for its detection and quantification. Gas chromatography-mass spectrometry (GC-MS) is the most widely employed method.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds from a sample's headspace.[11]

Experimental Protocol: HS-SPME for Cheese Samples

-

Sample Preparation: A representative sample of the cheese (e.g., 2-5 grams) is placed into a headspace vial.

-

Internal Standard: An appropriate internal standard is added to the vial for quantification purposes.

-

Equilibration: The vial is sealed and incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

-

Desorption: The fiber is then retracted and immediately inserted into the hot injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the GC column.

Figure 3: Experimental workflow for the analysis of this compound using HS-SPME-GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both the separation of complex mixtures of volatile compounds and their structural identification.

Typical GC-MS Parameters for this compound Analysis

-

Column: A capillary column with a polar stationary phase (e.g., DB-WAX or FFAP) is typically used for good separation of volatile sulfur compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of this compound will show characteristic fragment ions that can be used for its identification.

Conclusion

This compound stands as a testament to the intricate and often subtle chemistry that governs the flavors and aromas of the natural world. While the historical specifics of its discovery may be layered within the broader advancements of organic sulfur chemistry, its significance in contemporary food science and analytical chemistry is undeniable. The continued exploration of its biosynthetic pathways and the refinement of analytical techniques for its detection will further our understanding of flavor development and the complex interplay of microorganisms and their environment. This knowledge is not only of academic interest but also holds practical implications for the food industry in areas such as quality control, product development, and the engineering of novel flavor profiles.

References

-

Bhat, M. U. S., Ganie, M. A., Kumar, S., Rizvi, M. A., Raheem, S., & Shah, B. A. (2024). Visible-Light-Driven Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. The Journal of Organic Chemistry, 89(7), 4607–4618. [Link]

-

Human Metabolome Database. (n.d.). This compound (HMDB0031192). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioester. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

Sourabié, A. M., Spinnler, H. E., Bourdat-Deschamps, M., Tallon, R., Landaud, S., & Bonnarme, P. (2012). S-methyl thioesters are produced from fatty acids and branched-chain amino acids by brevibacteria: focus on L-leucine catabolic pathway and identification of acyl-CoA intermediates. Applied Microbiology and Biotechnology, 93(4), 1673–1683. [Link]

-

Kazemi, F., & Shiri, A. (2015). Thioesters synthesis: Recent adventures in the esterification of thiols. Research on Chemical Intermediates, 41(11), 8147–8203. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfur. Retrieved from [Link]

-

Wikipedia. (n.d.). Beilsteins Handbuch der Organischen Chemie. Retrieved from [Link]

-

Sourabié, A. M., Spinnler, H. E., Bourdat-Deschamps, M., Tallon, R., Landaud, S., & Bonnarme, P. (2012). S-methyl thioesters are produced from fatty acids and branched-chain amino acids by brevibacteria: focus on L-leucine catabolic pathway and identification of acyl-CoA intermediates. Applied Microbiology and Biotechnology, 93(4), 1673–1683. [Link]

-

Twistaroma. (n.d.). Technique : SPME/GC/MS. Retrieved from [Link]

-

MdPI. (2022). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 27(10), 3237. [Link]

-

Block, E. (2010). History of nineteenth-century organosulfur chemistry. Journal of Sulfur Chemistry, 31(1), 5-27. [Link]

-

National Center for Biotechnology Information. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8864938. [Link]

-

Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]

-

Springer. (n.d.). Organic Sulfur Chemistry: Structure and Mechanism. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Thioesters – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). A direct method for fatty acid methyl ester synthesis: Application to wet meat tissues, oils, and feedstuffs. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiol esters in organic synthesis. XIV. The total synthesis of racemic α-costal. Retrieved from [Link]

- Google Patents. (n.d.). US6712867B1 - Process for production of fatty acid methyl esters from fatty acid triglycerides.

-

National Center for Biotechnology Information. (2015). One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea. Beilstein Journal of Organic Chemistry, 11, 1346–1351. [Link]

-

ResearchGate. (n.d.). Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents. Retrieved from [Link]

-

History of Information. (n.d.). Beilstein's "Handbuch der Organischen Chemie" is Published in Print from 1881 to 1998, and Online Thereafter. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Sulfur Chemistry May Have Paved the Way for Evolution of Antioxidants. Astrobiology, 16(1), 1–12. [Link]

-

YouTube. (2020, June 19). Fatty Acid Methy Esters from Triglycerides. Retrieved from [Link]

-

RSC Publishing. (2021). Conversion of Esters to Thioesters under Mild Conditions. Organic & Biomolecular Chemistry, 19(11), 2421-2426. [Link]

-

Chemistry LibreTexts. (2022, October 27). 14.11: Organic Sulfur Compounds. Retrieved from [Link]

- Google Books. (n.d.). Beilstein Handbook of Organic Chemistry: covering the literature from 1960 through 1979. 5th supplementary series.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Beilsteins Handbuch der Organischen Chemie. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). S-Methyl thiopropionate. Retrieved from [Link]

-

Chemie.de. (n.d.). Beilsteins Handbuch der Organischen Chemie. Retrieved from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thioester synthesis by alkylation [organic-chemistry.org]

- 4. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Thioester - Wikipedia [en.wikipedia.org]

- 7. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. S-methyl thioesters are produced from fatty acids and branched-chain amino acids by brevibacteria: focus on L-leucine catabolic pathway and identification of acyl-CoA intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Technique : SPME/GC/MS – Twistaroma [twistaroma.fr]

An In-Depth Technical Guide to S-Methyl Propanethioate: Structural Formula and Isomeric Complexity

Abstract

S-Methyl propanethioate, a key thioester, presents a fascinating case study in structural isomerism, offering a rich landscape for exploration by researchers in organic synthesis, analytical chemistry, and drug development. This guide provides a comprehensive analysis of this compound, beginning with its fundamental structural and chemical properties. The core of this document is a detailed exploration of the constitutional isomers of its molecular formula, C₄H₈OS, systematically categorizing them by functional group. We delve into the critical analytical techniques—notably Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—required to unambiguously differentiate this compound from its isomers. Furthermore, this guide furnishes field-proven, step-by-step protocols for the synthesis of S-methyl thioesters, explaining the causal relationships behind methodological choices to ensure reproducibility and self-validation. All technical claims are substantiated with citations to authoritative sources, providing a robust resource for both academic and industrial scientists.

Introduction to this compound

This compound (CAS No. 5925-75-7) is an organic compound belonging to the thioester class.[1] Thioesters are characterized by a carbonyl group bonded to a sulfur atom, which in turn is bonded to another organic substituent. The general structure is R-C(=O)-S-R'. This functionality is a critical component in various biochemical pathways, most notably in the form of Acetyl-CoA, and serves as a versatile intermediate in organic synthesis. This compound itself is a colorless to pale yellow liquid with a characteristic sulfurous, somewhat milky aroma.[2] Its study is not only fundamental to understanding the chemistry of thioesters but also provides a practical framework for exploring the analytical challenges posed by isomerism.

The Structural Formula of this compound

The structural identity of a molecule is the cornerstone of its chemical behavior. This compound's structure is defined by a propanoyl group attached to a thiomethyl group via the thioester linkage.

-

Molecular Formula : C₄H₈OS[1]

-

IUPAC Name : this compound

-

CAS Registry Number : 5925-75-7[1]

-

Molecular Weight : 104.17 g/mol

The molecule consists of a three-carbon chain forming the propanoyl group (CH₃CH₂C=O) and a methyl group (-CH₃) attached to the sulfur atom.

Caption: Structural formula of this compound.

Isomerism of C₄H₈OS

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This seemingly subtle difference can lead to vastly different chemical and physical properties. The molecular formula C₄H₈OS gives rise to a considerable number of constitutional isomers, which can be broadly categorized.

Caption: Workflow for the CDI-promoted synthesis of this compound.

Step-by-Step Methodology : [3]1. Activation : In a suitable reaction vessel (e.g., Chamber 1 of a two-chamber apparatus), charge propanoic acid (1.0 mmol) and carbonyldiimidazole (CDI, 1.2 mmol) in anhydrous acetonitrile (1.0 mL). 2. Stir the mixture at room temperature (~30 °C) for 1 hour to ensure complete formation of the acyl-imidazolide intermediate. 3. Nucleophile Generation : In a separate, connected vessel (Chamber 2), add S-methylisothiourea salt (1.2 mmol) to 1.0 mL of 2 M aqueous NaOH. This will generate methanethiol gas. 4. Reaction : Allow the generated methanethiol gas to diffuse into the first chamber and react with the activated carboxylic acid. Continue stirring at room temperature for 3 hours. 5. Workup : Upon completion, quench the reaction with dilute aqueous HCl. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). 6. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 7. Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

Protocol: Fischer-Tattler Esterification for Thioester Synthesis

A classic approach involves the direct acid-catalyzed reaction between a carboxylic acid and a thiol. This is an adaptation of the well-known Fischer esterification.

Rationale : This is a fundamental, cost-effective method. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiol. The reaction is an equilibrium, and to drive it towards the product, water must be removed, typically by azeotropic distillation with a Dean-Stark apparatus.

Step-by-Step Methodology :

-

Setup : To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add acetic acid (1.0 equiv), ethanethiol (1.1 equiv), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

-

Catalysis : Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Reaction : Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the thioester product. Monitor the reaction progress by TLC or GC.

-

Workup : After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any remaining carboxylic acid, followed by a wash with brine.

-

Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude ethyl thioacetate can be further purified by distillation.

Conclusion

This compound serves as an exemplary model for understanding the chemical principles of thioesters and the practical challenges of isomerism. Its constitutional isomers, which include other thioesters as well as compounds with entirely different functional groups like carboxylic acids and ketones, possess distinct chemical and physical properties. The unambiguous differentiation of these isomers relies on a synergistic application of modern spectroscopic techniques. ¹H NMR provides detailed structural connectivity, IR spectroscopy confirms the nature of the carbonyl environment, and mass spectrometry reveals unique fragmentation patterns. For synthetic chemists, the availability of both classic and modern protocols for thioester formation provides a versatile toolkit for accessing these important molecules under a range of conditions, from robust, equilibrium-driven processes to mild, activation-based strategies. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently navigate the synthesis and characterization of this compound and its related isomers.

References

-

FooDB. (2010). Showing Compound this compound (FDB003212). Food Database. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

The Good Scents Company. (n.d.). S-methyl thiopropionate. The Good Scents Company Information System. [Link]

-

YouTube. (2013). The Isomers of C4H8O: Structural and Stereoisomers (inc. cyclic). [Link]

-

Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031192). [Link]

-

YouTube. (2025). Total number of possible isomers (both structural as well as stereoisomers) of cyclic ethers of mol. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Methylthio)propanoic acid. PubChem Compound Database. [Link]

-

Chemistry Stack Exchange. (2015). Constitutional isomers for four carbon thioesters. [Link]

-

UCL. (n.d.). Chemical shifts. [Link]

-

ResearchGate. (2025). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. [Link]

-

YouTube. (2021). Ethyl Acetate : Organic Synthesis. [Link]

-

Human Metabolome Database. (2012). Metabocard for this compound (HMDB0031192). [Link]

Sources

S-Methyl propanethioate role as a volatile flavor compound

An In-Depth Technical Guide on S-Methyl Propanethioate as a Volatile Flavor Compound

Introduction

This compound is a volatile sulfur-containing organic compound that plays a significant role in the aroma and flavor profiles of a diverse range of food products. Its potent and often pungent aroma contributes to the characteristic scent of many fruits, vegetables, and processed foods. This guide provides a comprehensive overview of this compound, delving into its chemical properties, natural occurrence, formation pathways, and analytical methodologies for its detection. The insights provided are tailored for researchers, scientists, and drug development professionals who require a deep understanding of volatile compounds and their impact on sensory perception and product quality.

Chemical Properties and Structure

This compound, also known as methyl thiopropionate, is a thioester with the chemical formula C₄H₈OS. Its structure features a carbonyl group bonded to a sulfur atom, which is in turn bonded to a methyl group. This thioester linkage is crucial to its reactivity and sensory characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₈OS |

| Molecular Weight | 104.17 g/mol |

| Boiling Point | 118-119 °C |

| CAS Number | 2432-51-1 |

| Appearance | Colorless liquid |

| Odor | Pungent, sulfurous, cabbage-like, with fruity undertones |

Source: PubChem, The Good Scents Company

Natural Occurrence and Sensory Impact

This compound is a naturally occurring compound found in a variety of foods and beverages, where it can contribute both desirable and undesirable flavor notes depending on its concentration and the food matrix.

Occurrence in Foods

This volatile compound has been identified in a wide array of products, including:

-

Fruits: Notably in durian, where it is a key contributor to its strong, penetrating aroma. It is also found in pineapples and melons.

-

Vegetables: Present in cabbage, onions, and other cruciferous vegetables.

-

Dairy Products: It has been identified in various types of cheese, where it contributes to the sharp, savory flavor profile.

-

Cooked Meats: Formed during the cooking of beef and other meats, contributing to the overall savory and roasted aroma.

Sensory Characteristics and Flavor Contribution

The sensory perception of this compound is highly concentration-dependent.

-

At low concentrations, it can impart savory, roasted, and slightly fruity notes that are considered positive attributes in many foods.

-

At high concentrations, its aroma can become overpowering and is often described as sulfurous, cabbage-like, or even reminiscent of onions, which may be perceived as an off-flavor.

Its flavor profile is often described as savory, with alliaceous (garlic/onion-like) and cabbage-like notes. The presence of other volatile compounds in the food matrix can significantly influence the overall sensory perception of this compound.

Analytical Methodologies for Detection and Quantification

The accurate identification and quantification of this compound in complex food matrices require sophisticated analytical techniques due to its volatility and often low concentrations.

Sample Preparation

Effective extraction and concentration of volatile compounds from the food matrix are critical first steps. Common techniques include:

-

Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the headspace of a sample to adsorb volatile compounds.

-

Stir Bar Sorptive Extraction (SBSE): A similar technique to SPME but with a larger sorbent phase volume, allowing for higher recovery of analytes.

-

Solvent-Assisted Flavor Evaporation (SAFE): A distillation technique used to separate volatile and non-volatile compounds under high vacuum and low temperatures, minimizing artifact formation.

Instrumental Analysis

Gas chromatography coupled with various detectors is the most common approach for the analysis of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile compounds. GC separates the individual compounds in a mixture, and MS provides mass spectra that can be used for identification by comparison with spectral libraries.

-

Gas Chromatography-Olfactometry (GC-O): This technique combines GC with human sensory perception. As compounds elute from the GC column, they are directed to a sniffing port where a trained panelist can assess their odor and intensity.

-

Gas Chromatography with Sulfur-Specific Detectors: Detectors such as the Sulfur Chemiluminescence Detector (SCD) or the Flame Photometric Detector (FPD) offer high selectivity and sensitivity for sulfur-containing compounds.

Experimental Protocol: Headspace SPME-GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound in a liquid food sample.

-

Sample Preparation:

-

Place a known amount of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.

-

Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

-

Seal the vial with a PTFE/silicone septum.

-

-

SPME Extraction:

-

Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation.

-

Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes).

-

-

GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a few minutes.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms) using a temperature program.

-

Detect the eluted compounds using a mass spectrometer in full scan mode.

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantify the compound using an internal or external standard calibration curve.

-

The Pivotal Role of S-Methyl Propanethioate in Food and Beverage Aroma: A Technical Guide

Abstract

S-methyl propanethioate, a volatile sulfur compound, is a key contributor to the complex aroma profiles of a diverse range of food and beverage products. Its characteristic cheesy, savory, and subtly fruity notes can be a desirable hallmark in fermented dairy products, yet its presence in other matrices may be indicative of specific biochemical pathways or processing conditions. This technical guide provides an in-depth exploration of this compound for researchers, scientists, and professionals in the food, beverage, and flavor industries. We will delve into its chemical identity, biosynthetic origins, analytical methodologies for its detection and quantification, sensory properties, and its multifaceted role in the aroma of various consumables. This guide is intended to be a comprehensive resource, integrating established knowledge with practical insights to facilitate a deeper understanding and control of this potent aroma compound.

Introduction: The Chemical and Sensory Identity of this compound

This compound (C₄H₈OS) is a thioester, a class of organic compounds characterized by a sulfur atom bridging a carbonyl group and an alkyl group.[1] Its chemical structure is fundamental to its volatility and sensory perception.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | S-methyl thiopropionate, Thiopropionic acid S-methyl ester | [3] |

| CAS Number | 5925-75-7 | [2][3][4] |

| Molecular Formula | C₄H₈OS | [2][3] |

| Molecular Weight | 104.17 g/mol | [2] |

| Appearance | Colorless liquid | [2][4] |

| Odor Profile | Alliaceous, dairy, sulfurous, milky, vegetable, fruity | [1][4] |

| Boiling Point | 120 °C at 760 mmHg | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol | [2] |

The aroma of this compound is complex and concentration-dependent. At low concentrations, it imparts desirable cheesy and savory notes, reminiscent of ripe Camembert cheese.[5] However, at higher concentrations, its sulfurous and alliaceous character can become more pronounced. Its FEMA (Flavor and Extract Manufacturers Association) number is 4172, and it is recognized as a flavoring agent in food.[2]

Biosynthesis and Formation: From Microbial Metabolism to Processing Artifacts

The presence of this compound in food and beverages is primarily a result of microbial metabolism, particularly during fermentation. However, it can also be formed through chemical reactions during processing.

Microbial Biosynthesis

The key pathway for the biosynthesis of this compound involves the enzymatic esterification of methanethiol with an activated form of propanoic acid, typically propionyl-CoA. This process is particularly well-documented in the ripening of certain cheeses.

The biosynthesis can be summarized in the following key steps:

-

Methanethiol Formation: Methanethiol, the sulfur-containing precursor, is primarily derived from the degradation of the amino acid L-methionine by various microorganisms.

-

Propionyl-CoA Formation: Propionyl-CoA is an intermediate in the metabolism of odd-chain fatty acids and some amino acids.

-

Thioesterification: An acyltransferase enzyme catalyzes the reaction between methanethiol and propionyl-CoA to form this compound and Coenzyme A.

While the synthesis of S-methyl thioacetate from methanethiol and acetyl-CoA has been shown to be enzymatic in microorganisms like Geotrichum candidum, the formation of longer-chain S-methyl thioesters, including this compound, can also occur spontaneously under certain pH and temperature conditions.[6]

Formation During Food Processing

While microbial synthesis is the primary route, the potential for this compound formation during thermal processing, such as through the Maillard reaction, cannot be entirely ruled out, although it is less documented. The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a well-known source of numerous flavor compounds.[7][8] Given that the precursors (sulfur-containing amino acids and carbonyl compounds) are present in many food systems, it is plausible that thermal processing could contribute to the generation of this compound, although specific pathways have not been extensively elucidated.[9][10][11]

Occurrence in Food and Beverages

This compound has been identified as a key aroma compound in a variety of food and beverage products, most notably in fermented dairy products.

Cheese

A significant body of research highlights the importance of this compound in the characteristic aroma of many cheese varieties, particularly surface-ripened cheeses like Camembert and Brie.[5][12] Its "cheesy" and savory notes are considered crucial to the authentic flavor profile of these products. The microorganisms involved in the cheese ripening process, including yeasts (Geotrichum candidum) and bacteria, play a direct role in its formation.[6]

Other Fermented Foods

While less extensively studied, this compound and other S-methyl thioesters have been reported in other fermented food products. Their presence is generally linked to the metabolic activity of the fermenting microorganisms.

Wine and Beer

The occurrence of this compound in wine and beer is not as well-established as in cheese. However, given that its precursors can be present in grapes and malt, and that fermentation is a key step in the production of these beverages, its formation is possible. In wine, the breakdown of S-methyl-L-methionine (SMM) is a known pathway for the formation of dimethyl sulfide (DMS), another important sulfur-containing aroma compound.[13] While a direct link to this compound is not explicitly detailed, the metabolic pathways of sulfur compounds in yeast suggest its potential formation. The sensory impact of this compound in these beverages would be highly dependent on its concentration, potentially contributing to desirable complexity or undesirable off-flavors.

Analytical Methodologies

The accurate identification and quantification of this compound in complex food matrices require sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most commonly employed method.

Extraction Techniques

Headspace solid-phase microextraction (HS-SPME) is a widely used technique for the extraction of volatile and semi-volatile compounds from food samples.[12][14][15][16] This solvent-free method is both sensitive and relatively simple to perform.

Experimental Protocol: HS-SPME for this compound Analysis in Cheese

-

Sample Preparation: Homogenize a representative sample of the cheese. Weigh a precise amount (e.g., 2-5 g) into a headspace vial.

-

Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties and volatility) to the sample for accurate quantification.

-

Equilibration: Seal the vial and allow the sample to equilibrate at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption of the analytes onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS)

Following extraction, the volatile compounds are separated and identified using GC-MS.

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting |

| GC Column | Mid- to high-polarity capillary column (e.g., DB-WAX, HP-INNOWax) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 40 °C, hold for 2 min, ramp at 5-10 °C/min to 240 °C, hold for 5-10 min |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 35-350 |

| Quantification Ions | Specific ions for this compound (e.g., m/z 104, 75, 57) and the internal standard |

The NIST WebBook provides Kovats retention indices for this compound on various GC columns, which can aid in its identification.[3]

Sensory Perception and Impact

The sensory impact of this compound is significant, even at very low concentrations. A study on a library of S-methyl thioesters found that compounds with a 2-6 carbon chain length were described as "cheesy".[5] Specifically, S-methyl thiopropionate was strongly associated with the flavor of Camembert cheese.[5]

While a definitive odor detection threshold in water is not widely published, the low levels at which it is typically found in flavorful foods suggest a low threshold. For comparison, the structurally similar S-methyl thioacetate has an odor threshold of around 0.1 ppb.[17] The sensory perception of this compound is a critical area for further research to fully understand its contribution to food and beverage aroma.

Chemical Synthesis for Research Applications

For research purposes, such as the development of analytical standards and sensory studies, the chemical synthesis of this compound is necessary. Several general methods for the synthesis of thioesters are available. A common approach involves the reaction of a thiol with a carboxylic acid derivative, such as an acid chloride or an anhydride.

One possible synthetic route is the reaction of propanoyl chloride with sodium thiomethoxide.

Conclusion and Future Perspectives

This compound is a potent and impactful aroma compound with a significant role in the flavor profiles of many foods, particularly fermented dairy products. Its formation is intricately linked to microbial metabolism, and its detection and quantification rely on sensitive analytical techniques. For researchers and professionals in the food and beverage industry, a thorough understanding of this compound is essential for both harnessing its desirable sensory attributes and mitigating potential off-flavors.

Future research should focus on elucidating the specific enzymatic pathways of this compound biosynthesis in a wider range of microorganisms, as well as exploring its formation through processing-induced chemical reactions. Furthermore, the determination of its odor detection threshold in various food matrices and a more comprehensive understanding of its occurrence in beverages like wine and beer will provide valuable insights for flavor chemists and product developers.

References

-

The Good Scents Company. S-methyl thiopropionate. (n.d.). Retrieved from [Link]

-

PubChem. This compound. (n.d.). Retrieved from [Link]

-

NIST. This compound. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

- Gros, J. B., & Auclair, J. (2000). Enzymatic versus spontaneous S-methyl thioester synthesis in Geotrichum candidum. FEMS Microbiology Letters, 183(2), 273-277.

-

WUR eDepot. The formation of fat-derived flavour compounds during the ripening of Gouda-type cheese. (n.d.). Retrieved from [Link]

- Lallemand, B., & Samson, A. (2019). A New Analytical Method to Measure S-methyl-l-methionine in Grape Juice Reveals the Influence of Yeast on Dimethyl Sulfide Production During Fermentation. Journal of Agricultural and Food Chemistry, 67(4), 1137-1144.

-

Wikipedia. Maillard reaction. (n.d.). Retrieved from [Link]

- Milo, C., & Reineccius, G. A. (1997). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. Journal of Agricultural and Food Chemistry, 45(10), 3944-3948.

-

MDPI. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry and Chemometric Approach for the Study of Volatile Profile in X-ray Irradiated Surface-Ripened Cheeses. (2024). Retrieved from [Link]

-

NIH. Exploring Formation and Control of Hazards in Thermal Processing for Food Safety. (n.d.). Retrieved from [Link]

-

PubMed Central. Thioesterase enzyme families: Functions, structures, and mechanisms. (n.d.). Retrieved from [Link]

-

ACS Publications. Headspace Solid-Phase Microextraction Analysis of Volatile Organic Sulfur Compounds in Black and White Truffle Aroma. (n.d.). Retrieved from [Link]

-

Organic Syntheses. Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. (n.d.). Retrieved from [Link]

-

PubMed. Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees. (2019). Retrieved from [Link]

-

NIH. Formation and Alterations of the Potentially Harmful Maillard Reaction Products during the Production and Storage of Brown Fermented Milk. (n.d.). Retrieved from [Link]

-

Brieflands. The Occurrence, Formation, Toxicology, and Analysis of Major Heat-Formed Contaminants in Foods. (n.d.). Retrieved from [Link]

-

ResearchGate. How to quantify thiols in wine? (2012). Retrieved from [Link]

-

Human Metabolome Database. Showing metabocard for this compound (HMDB0031192). (n.d.). Retrieved from [Link]

-

PubMed. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry and Chemometric Approach for the Study of Volatile Profile in X-ray Irradiated Surface-Ripened Cheeses. (2024). Retrieved from [Link]

-

ResearchGate. Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties. (n.d.). Retrieved from [Link]

-

MDPI. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (n.d.). Retrieved from [Link]

-

IntechOpen. Microbial Enzymes for Industrial Applications. (n.d.). Retrieved from [Link]

-

ResearchGate. Degradation of ester (A) and thioester (B) in cheese paste model... (n.d.). Retrieved from [Link]

-

Chemical Engineering Transactions. Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. (n.d.). Retrieved from [Link]

-

NIH. Microbial pathway for anaerobic 5′-methylthioadenosine metabolism coupled to ethylene formation. (2017). Retrieved from [Link]

-

Chemistry For Everyone. How Does The Maillard Reaction Create Flavor In Food? (2025). Retrieved from [Link]

-

NIH. Molecular Insights into the Aroma Difference between Beer and Wine: A Meta-Analysis-Based Sensory Study Using Concentration Leveling Tests. (2024). Retrieved from [Link]

-

DergiPark. Biochemical Processes During Cheese Ripening. (2024). Retrieved from [Link]

-

MDPI. SPME Procedures for GC-MS Analysis of Foods Contaminants and/or Packaging Materials. (n.d.). Retrieved from [Link]

-

Japan Environmental Sanitation Center. Measurement of Odor Threshold by Triangle Odor Bag Method. (n.d.). Retrieved from [Link]

-

Cronicon. Thermal Processing Contaminants in Foods. (2017). Retrieved from [Link]

-

Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Retrieved from [Link]

-

Sandiego. The Maillard Reaction. (2019). Retrieved from [Link]

-

NIH. Determination of volatile compounds in white brine cheese and ultrafiltered cheese during ripening and shelf-life using nano-adsorbent fibers. (2023). Retrieved from [Link]

-

UC San Diego. An Algorithm for 353 Odor Detection Thresholds in Humans. (2011). Retrieved from [Link]

-

Analytical Methods (RSC Publishing). Improving the extraction of headspace volatile compounds: development of a headspace multi-temperature solid-phase micro-extraction-single shot-gas chromatography/mass spectrometry (mT-HSSPME-ss-GC/MS) method and application to characterization of ground coffee aroma. (2015). Retrieved from [Link]

-

ResearchGate. Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees. (n.d.). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Sensory Impact: S-Methyl Thioacetate in Food Flavoring and Beyond. (n.d.). Retrieved from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]

- 5. Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic versus spontaneous S-methyl thioester synthesis in Geotrichum candidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maillard reaction - Wikipedia [en.wikipedia.org]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. Exploring Formation and Control of Hazards in Thermal Processing for Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. ecronicon.net [ecronicon.net]

- 12. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry and Chemometric Approach for the Study of Volatile Profile in X-ray Irradiated Surface-Ripened Cheeses [mdpi.com]

- 13. A new analytical method to measure S-methyl-l-methionine in grape juice reveals the influence of yeast on dimethyl sulfide production during fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry and Chemometric Approach for the Study of Volatile Profile in X-ray Irradiated Surface-Ripened Cheeses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of volatile compounds in white brine cheese and ultrafiltered cheese during ripening and shelf-life using nano-adsorbent fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

S-Methyl propanethioate organoleptic properties and sensory analysis

An In-Depth Technical Guide to the Organoleptic Properties and Sensory Analysis of S-Methyl Propanethioate

For Researchers, Scientists, and Drug Development Professionals

This compound, a volatile sulfur compound, is a significant contributor to the aroma and flavor profiles of various food products, most notably cheeses. Its complex organoleptic properties, ranging from desirable cheesy and fruity notes at low concentrations to pungent sulfurous characteristics at higher levels, make it a molecule of great interest in flavor chemistry and sensory science. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, organoleptic characteristics, natural occurrence, and synthesis. The core of this guide is a detailed exploration of the sensory analysis methodologies pertinent to the evaluation of this thioester, including Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O). Furthermore, this document provides detailed experimental protocols and explains the causal relationships behind methodological choices, offering a robust framework for researchers and professionals in the field.

Introduction

Thioesters are a class of organosulfur compounds that play a crucial role in the chemistry of flavor and fragrance.[1] this compound (C₄H₈OS), also known as S-methyl thiopropionate, is a prominent member of this class, recognized for its potent and multifaceted aroma.[2] Its presence has been identified in a variety of foods, including Camembert and Munster cheeses, as well as fish oil, contributing significantly to their characteristic sensory profiles.[3] The perception of this compound is highly concentration-dependent, a common trait for many sulfur-containing volatile compounds. Understanding and quantifying its sensory impact is therefore essential for food product development, quality control, and flavor research. This guide will delve into the critical aspects of this compound, with a focus on providing practical, in-depth knowledge for its sensory analysis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective analysis and application.

| Property | Value | Source |

| Molecular Formula | C₄H₈OS | [2] |

| Molecular Weight | 104.17 g/mol | [2] |

| CAS Number | 5925-75-7 | [2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 120 °C at 760 mmHg | [2] |

| Flash Point | 26.11 °C (79.00 °F) | [4] |

| Solubility | Slightly soluble in water; soluble in alcohol | [2] |

| Specific Gravity | 0.891 - 0.897 @ 25 °C | [4] |

| Refractive Index | 1.459 - 1.465 @ 20 °C | [4] |

| Kovats Retention Index | 785 (non-polar column), 1130-1131 (polar column) | [1] |

These properties, particularly its volatility (indicated by the boiling point) and solubility, are critical considerations in the design of analytical methods for its extraction, separation, and detection. The flammability of this compound also necessitates appropriate safety precautions in a laboratory setting.[4]

Organoleptic Properties: A Duality of Aroma

The sensory perception of this compound is complex and concentration-dependent, showcasing a range of descriptors from appealing to pungent.

-

Odor Profile : At low concentrations, it is often described with notes that are sulfurous, alliaceous (garlic-like), dairy, milky, and vegetable .[1] A key descriptor that has emerged from sensory panel studies is "cheesy," with a specific association to Camembert cheese .[5]

-

Taste Profile : The taste is generally characterized as fruity .[4] This fruity note can provide a ripe character in fruit and cheese flavor applications.[4]

This duality in its sensory profile highlights the importance of precise concentration control in food formulation. What may be a desirable cheesy or ripe fruit note at parts-per-million (ppm) levels can quickly become an off-putting sulfurous defect at higher concentrations.

Natural Occurrence and Formation

This compound is a natural constituent of several food products, primarily formed through microbial metabolic pathways during fermentation and aging.

-

Dairy Products : It is a well-documented volatile component of various cheeses, including Camembert and Munster cheese .[3] Its formation in cheese is linked to the metabolism of sulfur-containing amino acids, such as methionine, by the cheese microbiota.[6]

-

Other Sources : This compound has also been identified in fish oil , contributing to its overall aroma profile.[3]

The formation of this compound in dairy products is a complex biochemical process. Microorganisms present in the cheese matrix can produce methanethiol (CH₃SH) from methionine.[7] Methanethiol can then react with acyl-CoA derivatives, such as propanoyl-CoA, which are generated from the metabolism of fatty acids and amino acids, to form this compound.[8] The specific microbial strains and the environmental conditions of cheese ripening play a crucial role in the final concentration of this and other volatile compounds.

Methionine [label="Methionine\n(from Casein breakdown)"]; Propionyl_CoA [label="Propanoyl-CoA\n(from fatty acid/amino acid metabolism)"]; Microbial_Enzymes [label="Microbial Enzymes\n(e.g., from Lactic Acid Bacteria)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Methanethiol [label="Methanethiol (CH₃SH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S_Methyl_propanethioate [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Methionine -> Microbial_Enzymes [label="Demethiolation"]; Microbial_Enzymes -> Methanethiol; Methanethiol -> S_Methyl_propanethioate; Propionyl_CoA -> S_Methyl_propanethioate [label="Thioesterification"]; }

Synthesis of this compound

For research and commercial applications, this compound can be synthesized through various chemical routes. A common laboratory-scale synthesis involves the reaction of a propanoyl halide with a methyl mercaptide salt or methyl mercaptan in the presence of a base.

Experimental Protocol: Synthesis from Propanoyl Chloride and Sodium Thiomethoxide

This protocol describes a common nucleophilic acyl substitution reaction.

Materials:

-

Propanoyl chloride

-

Sodium thiomethoxide (or methyl mercaptan and a non-nucleophilic base like triethylamine)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

-

Dissolve sodium thiomethoxide in anhydrous diethyl ether in the flask and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of propanoyl chloride in anhydrous diethyl ether to the stirred solution of sodium thiomethoxide via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

Causality of Experimental Choices:

-

Inert Atmosphere : Prevents the oxidation of the highly reactive and odorous methyl mercaptan.

-

Anhydrous Conditions : Propanoyl chloride is highly reactive towards water, and its presence would lead to the formation of propanoic acid as a byproduct.

-

Low Temperature Addition : The reaction is exothermic, and slow addition at 0 °C helps to control the reaction rate and minimize side reactions.

-

Aqueous Workup : The washing steps are crucial to remove unreacted starting materials, the base, and water-soluble byproducts.

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Setup [label="Reaction Setup\n(Inert Atmosphere, Anhydrous)"]; Reactant_Addition [label="Slow Addition of Propanoyl Chloride\nto Sodium Thiomethoxide at 0 °C"]; Reaction_Completion [label="Stir at Room Temperature"]; Quenching [label="Reaction Quenching\n(Addition of Water)"]; Extraction [label="Liquid-Liquid Extraction"]; Washing [label="Washing of Organic Layer"]; Drying [label="Drying and Filtration"]; Purification [label="Purification by Distillation"]; End [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];